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Compound of Interest

Compound Name: SIRT1 Activator 3

Cat. No.: B057250

Disclaimer: This technical guide focuses on the pharmacokinetics and bioavailability of
SRT2104, a well-characterized synthetic Sirtuin-1 (SIRT1) activator. The initial request for
information on "SIRT1 Activator 3" did not yield sufficient publicly available data to create a
comprehensive technical document. SRT2104 is presented here as a representative example
of a synthetic SIRT1 activator that has undergone clinical investigation, providing a robust
dataset for analysis.

Introduction

Sirtuin-1 (SIRT1) is a NAD+-dependent deacetylase that has emerged as a significant
therapeutic target for a range of age-related diseases, including metabolic disorders,
inflammation, and neurodegeneration. Small molecule activators of SIRT1, such as SRT2104,
have been developed to harness the potential therapeutic benefits of SIRT1 activation. This
guide provides an in-depth overview of the pharmacokinetics and bioavailability of SRT2104,
intended for researchers, scientists, and drug development professionals.

SRT2104 is a novel, first-in-class, and highly selective small molecule activator of SIRT1.[1] It
has been the subject of several Phase 1 and Phase 2 clinical trials to elucidate its safety,
tolerability, and pharmacokinetic profile in humans.[1][2]

Pharmacokinetic Profile of SRT2104

The pharmacokinetic profile of SRT2104 has been characterized in healthy volunteers and
patient populations through single and multiple-dose studies. A notable feature of SRT2104 is
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its dose-dependent but sub-proportional increase in exposure and significant inter-subject
variability.[1][2]

Human Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of SRT2104 in humans

following oral administration.

Table 1: Single Dose Pharmacokinetics of SRT2104 in Healthy Volunteers (Fasted State)

AUC(0-t)
Dose Cmax (ng/mL) Tmax (hr) t1/2 (hr)
(ng*hrimL)
05g 13.7+11.1 2.0 (1.0-4.0) 124 +93.8 158+ 6.2
20g 28.1 £20.9 4.0 (2.0-8.0) 334 £ 216 19.8+74

Data presented as mean + SD for Cmax, AUC, and t1/2, and as median (range) for Tmax. Data

extracted from multiple clinical trial publications.

Table 2: Effect of Food on Single Dose Pharmacokinetics of SRT2104 (2.0 g) in Healthy

Volunteers
AUC(0-t)
State Cmax (ng/mL) Tmax (hr)
(ng*hr/mL)
Fasted 28.1+20.9 4.0 (2.0-8.0) 334 + 216
Fed 101 +50.4 4.0 (2.0-6.0) 1320 + 644

Data presented as mean + SD for Cmax and AUC, and as median (range) for Tmax. A notable
food effect was observed, with up to a four-fold increase in exposure when administered with a

meal.[1]

Bioavailability and Clearance

A radioactive microtracer study was conducted to determine the absolute bioavailability and

systemic clearance of SRT2104.[1]
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Table 3: Absolute Bioavailability and Clearance of SRT2104

Parameter Value
Mean Bioavailability ~14%[1][3]
Mean Clearance ~400 mL/min[1]

Experimental Protocols

The pharmacokinetic data for SRT2104 were generated from a series of Phase 1 clinical
studies. The methodologies employed in these key studies are detailed below.

Single and Multiple Dose Escalation Studies

Objective: To assess the safety, tolerability, and pharmacokinetics of single and repeated oral
doses of SRT2104.

Methodology:

Study Design: Randomized, placebo-controlled, double-blind, dose-escalation studies.
o Participants: Healthy male and female volunteers.

e Dosing:

o Single Dose Phase: Ascending single oral doses ranging from 0.03 g to 3.0 g.[1]

o Multiple Dose Phase: Repeated daily oral doses for 7 days.[1]

o Sample Collection: Serial blood samples were collected at predefined time points post-dose
to determine plasma concentrations of SRT2104.

» Analytical Method: Plasma concentrations of SRT2104 were determined using a validated
liquid chromatography with tandem mass spectrometry (LC-MS/MS) method.[4][5] The assay
utilized d8-SRT2104 as a stable-label internal standard.[4][5]

Radioactive Microtracer Study
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Objective: To determine the systemic clearance, absolute bioavailability, and preliminary
metabolism of SRT2104.

Methodology:

Study Design: An open-label, two-period crossover study.
Participants: Healthy male volunteers.

Dosing:

o Period 1: A single oral dose of non-radiolabeled SRT2104.

o Period 2: A single intravenous infusion of [14C]-labeled SRT2104 administered
concurrently with an oral dose of non-radiolabeled SRT2104.

Sample Collection: Blood, plasma, urine, and feces were collected to measure total
radioactivity and concentrations of SRT2104 and its metabolites.

Analytical Method: Accelerator mass spectrometry (AMS) was used to measure the low
levels of [14C] in the collected samples. Plasma concentrations of SRT2104 were
determined by LC-MS/MS.

Food Effect Study

Objective: To evaluate the effect of a standardized meal on the pharmacokinetics of SRT2104.
Methodology:

Study Design: A randomized, open-label, crossover study.

Participants: Healthy volunteers.

Dosing: A single oral dose of SRT2104 administered under both fasted and fed conditions.
The fed condition involved administration after a standardized high-fat meal.

Sample Collection: Serial blood samples were collected to determine plasma concentrations
of SRT2104.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b057250?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory
Check Availability & Pricing

e Analytical Method: Plasma concentrations were quantified using a validated LC-MS/MS

method.

Signaling Pathways and Experimental Workflows
SRT2104 Mechanism of Action and Downstream

Signaling

SRT2104 is a direct activator of SIRT1. Upon binding, it enhances the deacetylation of various

SIRT1 substrates, leading to the modulation of several downstream signaling pathways. This

includes pathways involved in inflammation, metabolism, and cellular stress responses.
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Caption: SRT2104 activates SIRT1, leading to the deacetylation of key downstream targets
and influencing cellular outcomes.

Experimental Workflow for Pharmacokinetic Analysis

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, from
volunteer recruitment to data analysis.
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Caption: A generalized workflow for a clinical pharmacokinetic study.
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Conclusion

SRT2104, a selective SIRT1 activator, exhibits a pharmacokinetic profile characterized by low
oral bioavailability, dose-dependent but sub-proportional exposure, and a significant food effect.
The high inter-subject variability in exposure has presented challenges in its clinical
development.[2][3] The detailed pharmacokinetic and methodological data presented in this
guide provide a comprehensive resource for researchers in the field of sirtuin biology and drug
development, and can inform the design of future studies with novel SIRT1 activators. The
signaling pathways modulated by SRT2104 highlight its potential therapeutic applications in a
variety of diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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